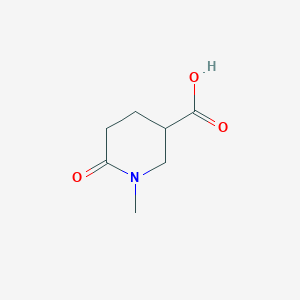

1-Methyl-6-oxopiperidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLCUICPLLRLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649467 | |

| Record name | 1-Methyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22540-51-8 | |

| Record name | 1-Methyl-6-oxopiperidine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22540-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-6-oxopiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1-Methyl-6-oxopiperidine-3-carboxylic acid, a versatile piperidinone derivative utilized as a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the preparation of this valuable molecule.

Introduction

This compound is a heterocyclic compound featuring a saturated six-membered lactam ring with a methyl group on the nitrogen atom and a carboxylic acid substituent at the 3-position. Its structural motifs make it a valuable building block in medicinal chemistry. The carboxylic acid handle allows for the formation of amide bonds, facilitating its incorporation into larger molecules such as peptides and other complex drug candidates. The piperidinone core is a recognized pharmacophore, and this compound has been explored in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors.

This guide will focus on the most practical and scientifically vetted pathways for the synthesis of this compound, presenting detailed experimental protocols where available and outlining plausible synthetic routes based on established chemical principles.

Physicochemical Properties

This compound is typically a white crystalline powder with a melting point in the range of 185-188 °C. It exhibits good solubility in water and polar organic solvents. The compound is stable under standard ambient conditions but may be susceptible to decomposition upon prolonged exposure to strongly acidic or basic environments.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | |

| CAS Number | 22540-51-8 | |

| Melting Point | 185-188 °C |

Synthesis Pathways

Several viable synthetic routes to this compound have been conceptualized based on fundamental organic reactions. The most direct and plausible pathways are detailed below.

Pathway 1: N-Methylation of 6-Oxopiperidine-3-carboxylic Acid

This is arguably the most direct approach, contingent on the availability of the unmethylated precursor, 6-oxopiperidine-3-carboxylic acid or its ester. This precursor is commercially available from various chemical suppliers, making this a highly attractive route for rapid synthesis. The process involves the selective methylation of the nitrogen atom of the lactam.

Experimental Protocol (Illustrative)

-

Step 1: N-Methylation of Ethyl 6-Oxopiperidine-3-carboxylate

-

To a solution of ethyl 6-oxopiperidine-3-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding anion.

-

A methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product, ethyl 1-methyl-6-oxopiperidine-3-carboxylate, is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Step 2: Hydrolysis to this compound

-

The purified ethyl 1-methyl-6-oxopiperidine-3-carboxylate from the previous step is dissolved in a mixture of a suitable solvent such as methanol or THF and water.

-

An aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq), is added to the solution.

-

The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for a period of 2-6 hours, with the progress of the hydrolysis monitored by TLC.

-

After the reaction is complete, the organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 using a mineral acid such as hydrochloric acid (HCl).

-

The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

-

| Step | Reagents & Conditions | Typical Yield |

| N-Methylation | Ethyl 6-oxopiperidine-3-carboxylate, NaH, CH₃I, DMF, 0 °C to rt | 70-90% |

| Hydrolysis | Ethyl 1-methyl-6-oxopiperidine-3-carboxylate, LiOH, THF/H₂O, rt | 85-95% |

Pathway 2: Dieckmann Condensation of an Acyclic Precursor

The Dieckmann condensation is a classic and powerful method for the formation of cyclic β-keto esters through an intramolecular Claisen condensation of a diester. For the synthesis of this compound, a suitable acyclic precursor is N-(2-carbomethoxyethyl)-N-methyl-β-alanine methyl ester. This precursor can be synthesized via a double Michael addition of methylamine to methyl acrylate.

Experimental Protocol (Conceptual)

-

Step 1: Synthesis of N,N-bis(2-carbomethoxyethyl)methylamine

-

Methyl acrylate (2.2 eq) is added dropwise to a solution of methylamine (1.0 eq) in a suitable solvent like methanol at a low temperature (e.g., 0 °C).

-

The reaction mixture is then stirred at room temperature for an extended period (24-48 hours).

-

The solvent and excess reagents are removed under reduced pressure to yield the crude diester precursor, which can be purified by vacuum distillation.

-

-

Step 2: Dieckmann Condensation

-

The diester precursor is dissolved in an anhydrous, high-boiling point solvent such as toluene or xylene.

-

A strong base, for instance, sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) (1.1 eq), is added, and the mixture is heated to reflux for several hours.

-

The reaction is cooled, and the resulting salt of the β-keto ester is neutralized with a weak acid (e.g., acetic acid) or a dilute mineral acid.

-

The organic layer is separated, washed with water and brine, dried, and concentrated. The crude product, methyl 1-methyl-6-oxopiperidine-3-carboxylate, is then purified by column chromatography or distillation.

-

-

Step 3: Hydrolysis

-

The final hydrolysis step is carried out as described in Pathway 1 to yield this compound.

-

| Step | Reagents & Conditions | Anticipated Yield |

| Michael Addition | Methylamine, Methyl acrylate, Methanol | Moderate to Good |

| Dieckmann Condensation | Diester precursor, NaOEt, Toluene, Reflux | Moderate |

| Hydrolysis | β-keto ester, NaOH, H₂O/MeOH | Good to Excellent |

Pathway 3: Catalytic Hydrogenation of a Pyridine Precursor

Another viable synthetic strategy involves the reduction of a corresponding aromatic precursor. Specifically, the catalytic hydrogenation of N-methyl-2-pyridone-5-carboxylic acid would yield the desired saturated lactam ring. The pyridone precursor is a known metabolite of niacin and its synthesis is documented in the chemical literature.

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-6-oxopiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 22540-51-8) is a heterocyclic compound belonging to the piperidinone class.[1] Its structural framework, featuring a lactam and a carboxylic acid moiety, makes it a valuable and versatile building block in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a prevalent feature in numerous biologically active compounds and approved drugs.[2] This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and analytical protocols for this compound, intended to support research and drug discovery efforts. This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug design and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [3] |

| Molecular Weight | 157.17 g/mol | [3] |

| Appearance | White crystalline powder | |

| Melting Point | 185-188 °C | |

| Boiling Point | (Predicted) | N/A |

| pKa | (Predicted) | N/A |

| Solubility | Good solubility in water and polar organic solvents | |

| XlogP (Predicted) | -0.7 | [3] |

| Stability | Stable under ambient conditions; may decompose in prolonged acidic or basic environments. |

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves an intramolecular Dieckmann condensation of a suitable diester, followed by hydrolysis and decarboxylation.[4] The Dieckmann condensation is a well-established method for the formation of five- and six-membered rings.[4]

Step 1: Synthesis of the Diester Precursor

The synthesis would commence with the preparation of a diester precursor, such as diethyl N-methyl-3,3'-iminodipropionate. This can be achieved through the Michael addition of methylamine to two equivalents of ethyl acrylate.

Step 2: Dieckmann Condensation

The diester undergoes an intramolecular cyclization via a Dieckmann condensation to form the β-keto ester intermediate, methyl 1-methyl-6-oxopiperidine-3-carboxylate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide in an anhydrous solvent like toluene or ethanol.[4]

-

Reaction: Diethyl N-methyl-3,3'-iminodipropionate is dissolved in anhydrous toluene. Sodium ethoxide is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The mixture is then heated to reflux for several hours to drive the reaction to completion.

-

Work-up: After cooling, the reaction is quenched by the addition of a weak acid, such as acetic acid, followed by water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the β-keto ester to the corresponding β-keto acid, which then readily undergoes decarboxylation upon heating to yield this compound.[5][6][7]

-

Reaction: The crude β-keto ester is heated in an aqueous acidic solution (e.g., dilute hydrochloric or sulfuric acid). The acidic conditions facilitate both the hydrolysis of the ester and the subsequent decarboxylation.[5]

-

Purification: The resulting aqueous solution is cooled, and the product, this compound, can be isolated by crystallization or extraction into a suitable organic solvent, followed by evaporation and recrystallization.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet), the methylene protons of the piperidine ring (multiplets), and the methine proton at the 3-position. The carboxylic acid proton will appear as a broad singlet.[8]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the lactam and the carboxylic acid, the N-methyl carbon, and the carbons of the piperidine ring.[9][10]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity analysis can be performed using reversed-phase HPLC with a C18 column.[1] A typical mobile phase would consist of a gradient of water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) and acetonitrile. Detection is commonly achieved using a UV detector.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at m/z 158.08118.[3]

-

Applications in Drug Discovery and Development

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine (within the lactam) and an electrophilic carboxylic acid, makes it a highly valuable scaffold in the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for amide bond formation, allowing for its incorporation into peptides and other bioconjugates.

This compound has been utilized as an intermediate in the development of:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The piperidinone ring can contribute to the inhibition of cyclooxygenase (COX) enzymes.

-

HIV Protease Inhibitors: The carboxylic acid functionality can form crucial interactions with the active site of the HIV protease enzyme.

The general workflow for the utilization of this compound as a pharmaceutical intermediate is depicted in the following diagram.

Caption: Synthetic workflow for the use of this compound.

Logical Relationships in Synthesis

The synthesis of this compound via the Dieckmann condensation follows a logical progression of chemical transformations.

Caption: Key transformations in the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H11NO3) [pubchemlite.lcsb.uni.lu]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. aklectures.com [aklectures.com]

- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

A Technical Guide to 1-Methyl-6-oxopiperidine-3-carboxylic acid: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-6-oxopiperidine-3-carboxylic acid, a pivotal heterocyclic building block in the synthesis of contemporary pharmaceuticals. This document elucidates its chemical identifiers, physicochemical properties, a representative synthetic protocol, and its significant role as a scaffold in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors.

Core Identifiers and Physicochemical Properties

This compound is a piperidinone derivative recognized for its utility as a versatile intermediate in organic synthesis.[1] Its key identifiers and properties are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 22540-51-8 |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-Methyl-6-oxo-3-piperidinecarboxylic acid |

| Appearance | White crystalline powder[1] |

| Melting Point | 185-188 °C[1] |

| Solubility | Good solubility in water and polar organic solvents[1] |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Dieckmann condensation of a diester precursor, followed by hydrolysis and decarboxylation. Below is a representative experimental protocol for its synthesis.

Representative Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Diethyl 2-(2-ethoxy-2-oxoethyl)-2-methylsuccinate

-

Sodium ethoxide (NaOEt)

-

Anhydrous toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dieckmann Condensation:

-

To a solution of sodium ethoxide in anhydrous toluene, add diethyl 2-(2-ethoxy-2-oxoethyl)-2-methylsuccinate dropwise under an inert atmosphere.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench with a dilute acid.

-

Extract the aqueous layer with diethyl ether. The combined organic layers contain the β-keto ester intermediate.

-

-

Hydrolysis and Decarboxylation:

-

The crude β-keto ester is subjected to acidic hydrolysis by refluxing with a concentrated solution of hydrochloric acid.

-

Continue heating until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

-

-

Isolation and Purification:

-

Cool the reaction mixture and neutralize it with a solution of sodium hydroxide to a pH of approximately 3-4.

-

The precipitated crude product is collected by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Role in Drug Development

The rigid piperidinone scaffold of this compound makes it an attractive starting material for the synthesis of various bioactive molecules. Its carboxylic acid and lactam functionalities provide convenient handles for further chemical modifications.

Intermediate for Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

This compound serves as a key intermediate in the development of NSAIDs. The piperidinone ring is known to contribute to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[1]

Caption: The role of a COX-2 inhibitor derived from this compound in blocking the inflammatory cascade.

The carboxylic acid moiety of NSAIDs derived from this intermediate often mimics the substrate, arachidonic acid, allowing it to bind to the active site of the COX-2 enzyme and block the production of pro-inflammatory prostaglandins.

Scaffold for HIV Protease Inhibitors

The piperidine scaffold is a crucial component in the design of potent HIV-1 protease inhibitors.[2][3][4] These inhibitors are designed to fit into the active site of the viral protease, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.[5][6][7] The structural rigidity of the piperidine ring helps in optimizing the binding affinity and pharmacokinetic properties of the inhibitors.[2][3]

Caption: The mechanism of an HIV protease inhibitor, utilizing a piperidine scaffold, in preventing viral maturation.

Inhibitors designed from this compound can be synthesized to present specific functionalities that interact with the key amino acid residues in the active site of HIV protease, leading to potent inhibition of the enzyme.[2][8]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its versatile chemical nature and rigid core structure make it an ideal starting point for the synthesis of a wide range of therapeutic agents. The information provided in this guide serves as a valuable resource for researchers and scientists working on the design and synthesis of novel pharmaceuticals targeting inflammation and viral diseases.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study | PLOS One [journals.plos.org]

- 3. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and evaluation of novel piperidine HIV-1 protease inhibitors with potency against DRV-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Obscure Origins of a Versatile Pharmaceutical Building Block: 1-Methyl-6-oxopiperidine-3-carboxylic acid

Despite its role as a valuable intermediate in the synthesis of modern pharmaceuticals, the precise discovery and early history of 1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS Number: 22540-51-8) remain shrouded in scientific obscurity. Publicly available records and scientific literature do not readily identify the individual researchers or institutions responsible for its initial synthesis and characterization, nor do they provide a clear timeline of its emergence as a chemical entity.

This in-depth technical guide navigates the available information on this compound, focusing on its chemical properties, its significance in medicinal chemistry, and plausible synthetic pathways based on related compounds. While a detailed historical narrative of its discovery is not possible from the current body of scientific literature, this guide provides a comprehensive overview of its known characteristics and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

This compound is a heterocyclic compound featuring a piperidine ring system. The structural characteristics and key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22540-51-8 | [] |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Appearance | White crystalline powder | |

| Melting Point | 185-188 °C | |

| Solubility | Good solubility in water and polar organic solvents |

Significance in Medicinal Chemistry and Drug Development

The utility of this compound in drug discovery stems from its versatile chemical structure. The piperidinone core is a common scaffold in a variety of biologically active molecules. The presence of both a carboxylic acid and a tertiary amine (within the lactam) provides two key functional handles for synthetic elaboration, allowing for the construction of more complex molecular architectures.

While specific signaling pathways directly modulated by this compound are not well-documented, its incorporation into larger molecules has been noted in the development of:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The piperidinone ring is a known pharmacophore that can contribute to the inhibition of cyclooxygenase (COX) enzymes, which are key targets for NSAIDs.

-

HIV Protease Inhibitors: The carboxylic acid moiety can form crucial interactions with the active site of HIV protease, an essential enzyme for viral replication.

The logical relationship of its application as a synthetic intermediate can be visualized as follows:

Caption: Synthetic utility of the target compound.

Postulated Synthetic Protocols

Although the original synthesis of this compound is not documented in readily accessible literature, its structure suggests plausible synthetic routes based on established organic chemistry principles and syntheses of analogous piperidine derivatives. A likely approach would involve the cyclization of a suitable linear precursor.

One potential, though unconfirmed, experimental workflow for the synthesis of the core piperidinone structure is outlined below. This is a generalized protocol based on common reactions for lactam formation.

Hypothetical Synthesis Workflow:

Caption: A possible synthetic pathway.

Disclaimer: The following protocol is hypothetical and intended for illustrative purposes. It has not been experimentally validated for the specific synthesis of this compound.

Step 1: N-Methylation of a Glutamic Acid Derivative

A suitable derivative of glutamic acid, with appropriate protecting groups on the carboxylic acid functions, would be reacted with a methylating agent.

-

Materials: Protected glutamic acid derivative, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a non-nucleophilic base (e.g., sodium hydride), and an anhydrous aprotic solvent (e.g., tetrahydrofuran).

-

Procedure:

-

The protected glutamic acid derivative is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled in an ice bath.

-

The base is added portion-wise to deprotonate the amine.

-

The methylating agent is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by thin-layer chromatography).

-

The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Step 2: Deprotection and Intramolecular Cyclization (Lactamization)

The protecting groups on the carboxylic acids are removed, followed by an intramolecular cyclization to form the lactam ring.

-

Materials: The N-methylated intermediate, reagents for deprotection (dependent on the protecting groups used), and a dehydrating agent or conditions that favor amide bond formation.

-

Procedure:

-

The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis).

-

The resulting amino diacid is heated in a high-boiling point solvent or treated with a coupling agent to facilitate intramolecular condensation and the formation of the 6-membered lactam ring.

-

The progress of the reaction is monitored.

-

Step 3: Purification

The crude product is purified to obtain the final compound.

-

Materials: Crude this compound, and a suitable solvent system for recrystallization.

-

Procedure:

-

The crude product is dissolved in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.

-

The solution is allowed to cool slowly to induce crystallization.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Conclusion

This compound stands as a testament to the fact that not all valuable chemical tools have a well-documented history. While its origins are unclear, its utility in the synthesis of complex and potentially life-saving pharmaceuticals is evident. For researchers in drug development, this compound represents a readily available scaffold for the creation of new molecular entities. Future historical research, perhaps through the deep analysis of older, non-digitized chemical literature or patents, may one day shed light on the pioneering scientists who first brought this versatile molecule into existence. Until then, its value lies not in its history, but in its potential for future discovery.

References

Spectroscopic and Structural Elucidation of 1-Methyl-6-oxopiperidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 22540-51-8). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data, characteristic spectral features, and detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Compound Overview

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. Its structure incorporates a lactam, a tertiary amine, and a carboxylic acid, making it a versatile building block for the synthesis of more complex molecules.

Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol CAS Number: 22540-51-8[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS, and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 12-13 | br s | - |

| H-3 | 2.8-3.0 | m | - |

| N-CH₃ | 2.8-2.9 | s | - |

| H-2ax | 3.3-3.5 | dd | ~12, ~10 |

| H-2eq | 3.0-3.2 | dd | ~12, ~4 |

| H-5ax | 2.2-2.4 | m | - |

| H-5eq | 2.0-2.2 | m | - |

| H-4ax | 1.9-2.1 | m | - |

| H-4eq | 1.7-1.9 | m | - |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 173-175 |

| C=O (Lactam) | 169-171 |

| C-3 | 40-42 |

| C-2 | 48-50 |

| N-CH₃ | 33-35 |

| C-5 | 28-30 |

| C-4 | 20-22 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | Hydrogen-bonded O-H stretch |

| C-H (Alkyl) | 2850-3000 | Medium-Strong | C-H stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | C=O stretching (dimer) |

| C=O (Lactam) | 1640-1680 | Strong | C=O stretching |

| C-N | 1180-1360 | Medium | C-N stretching |

| C-O | 1210-1320 | Medium | C-O stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.0812 |

| [M+Na]⁺ | 180.0631 |

| [M-H]⁻ | 156.0666 |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of the compound for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial. DMSO-d₆ is often preferred for observing the exchangeable carboxylic acid proton.[3]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution into a 5 mm NMR tube.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.[4]

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[4]

-

If further structural elucidation is required, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

IR Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The number of scans can be varied (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance. The broad O-H stretch of the carboxylic acid is expected between 3300-2500 cm⁻¹, while the carbonyl stretch should appear as an intense band around 1760-1690 cm⁻¹.[5][6]

Mass Spectrometry

3.3.1. Sample Preparation (Electrospray Ionization - ESI)

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Ensure the sample is fully dissolved.

3.3.2. Data Acquisition

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).

-

Acquire mass spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.[7][8]

-

Typical ESI-MS parameters include setting the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and stereochemistry of 1-Methyl-6-oxopiperidine-3-carboxylic acid

An In-depth Technical Guide to 1-Methyl-6-oxopiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and synthesis of this compound (CAS No: 22540-51-8). This compound is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the development of novel therapeutics.[]

Molecular Structure and Identification

This compound is a derivative of piperidine featuring a lactam (a cyclic amide) moiety, an N-methyl group, and a carboxylic acid substituent at the C3 position. The presence of these functional groups makes it a valuable scaffold for creating diverse chemical libraries.

The fundamental structure incorporates a six-membered nitrogen-containing ring. The carbonyl group at the C6 position and the methyl group on the nitrogen atom at position 1 define it as an N-methylated δ-lactam. The carboxylic acid group at the C3 position provides a crucial handle for synthetic modifications, such as amidation or esterification.

Caption: Molecular structure of this compound with key functional groups highlighted.

Stereochemistry

The molecular structure contains a single stereocenter at the C3 position, the carbon atom to which the carboxylic acid group is attached. Consequently, the molecule exists as a pair of enantiomers: (R)-1-Methyl-6-oxopiperidine-3-carboxylic acid and (S)-1-Methyl-6-oxopiperidine-3-carboxylic acid.

While often synthesized and utilized as a racemic mixture, the stereochemistry is critical in drug development as enantiomers can exhibit significantly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure forms of related piperidine-3-carboxylic acids has been reported, highlighting the importance of stereocontrol in this class of compounds.[2] Separation of enantiomers can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[3][4][5][6]

Caption: Representation of the (R) and (S) enantiomers arising from the chiral center at C3.

Physicochemical and Spectroscopic Data

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 22540-51-8 | [] |

| Molecular Formula | C₇H₁₁NO₃ | [7] |

| Molecular Weight | ~169.2 g/mol | |

| Monoisotopic Mass | 157.0739 Da | [7] |

| Appearance | White crystalline powder | |

| Melting Point | 185-188 °C | |

| Solubility | Good in water and polar organic solvents | |

| Predicted XlogP | -0.7 | [7] |

Predicted Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | ~12-13 ppm (broad s, 1H): Carboxylic acid proton (-COOH). ~3.0-3.5 ppm (m, 2H): Protons on C2 and C5 adjacent to the nitrogen. ~2.9 ppm (s, 3H): N-methyl protons (-NCH₃).[8] ~2.0-2.5 ppm (m, 3H): Protons on C3 and C4. |

| ¹³C NMR | ~175 ppm: Carboxylic acid carbonyl carbon (-C OOH).[9] ~172 ppm: Lactam carbonyl carbon (-C =O).[9] ~50-60 ppm: Carbons adjacent to nitrogen (C2, C5). ~40-50 ppm: Chiral carbon (C3). ~35 ppm: N-methyl carbon (-NC H₃).[10] ~20-30 ppm: C4 carbon. |

| IR (Infrared) | 3300-2500 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid.[11] ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[11] ~1650 cm⁻¹ (strong, sharp): C=O stretch of the lactam (amide). 1320-1210 cm⁻¹: C-O stretch. |

| Mass Spectrometry | [M+H]⁺ at m/z 158.08: Predicted protonated molecular ion.[7] [M-H]⁻ at m/z 156.07: Predicted deprotonated molecular ion.[7] Key Fragments: Loss of H₂O (m/z ~140), loss of COOH (m/z ~112). Fragmentation of the piperidine ring.[12][13][14] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic strategy can be devised based on established methods for creating substituted 6-oxopiperidines.[15] One plausible approach involves the intramolecular cyclization of a suitable N-methylated amino adipic acid derivative.

General Synthetic Workflow

A potential synthetic pathway could start from a protected glutamic acid derivative, which undergoes chain extension followed by N-methylation and lactamization.

Caption: Generalized workflow for the synthesis of this compound.

Generalized Experimental Protocol (Illustrative)

This protocol is illustrative and adapted from general procedures for lactam synthesis.[16][17]

-

N-Methylation of Precursor: To a solution of a suitable δ-amino adipic acid ester precursor in an anhydrous aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) at 0 °C. Stir for 30 minutes, then add methyl iodide (MeI) and allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Ester Hydrolysis: The resulting N-methylated ester is hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) in a mixture of THF and water, followed by acidification with aqueous HCl (1M) to protonate the carboxylate.

-

Lactamization (Cyclization): The N-methylated amino acid is dissolved in a high-boiling point, non-protic solvent (e.g., toluene, xylene). The solution is heated to reflux with a Dean-Stark apparatus to remove water and drive the intramolecular amide bond formation. Alternatively, a peptide coupling agent (e.g., EDC, DCC) can be used at room temperature in a solvent like dichloromethane (DCM).

-

Purification: The crude product is cooled, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Applications in Drug Development

This compound is primarily used as a building block in the synthesis of more complex pharmaceutical agents. Its bifunctional nature (lactam and carboxylic acid) allows for diverse derivatization, making it a valuable scaffold in medicinal chemistry.

-

Pharmaceutical Intermediates: It serves as a key intermediate for piperidinone-containing pharmaceuticals. The carboxylic acid group is ideal for forming amide bonds in peptide synthesis or for bioconjugation.

-

Anti-Inflammatory Agents: The core piperidinone structure has been utilized in the development of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), where the ring system is thought to contribute to cyclooxygenase (COX) inhibition.

-

Antiviral Agents: This scaffold has been incorporated into the synthesis of HIV protease inhibitors. The carboxylic acid can form critical hydrogen bond interactions with the active site of the enzyme.[18]

-

General Drug Discovery: Piperidine and its derivatives are privileged structures in medicinal chemistry, found in numerous approved drugs. The biological activities of piperidine derivatives are vast, including potential antimicrobial and anti-inflammatory properties.[19][20][21] The ability to modify the core structure of this compound allows for the exploration of structure-activity relationships (SAR) to optimize drug candidates.[19]

References

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]

- 4. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. PubChemLite - this compound (C7H11NO3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. scienceready.com.au [scienceready.com.au]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem [lookchem.com]

- 19. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

Potential Biological Activity of 1-Methyl-6-oxopiperidine-3-carboxylic acid: A Technical Guide for Researchers

December 2025

Abstract

1-Methyl-6-oxopiperidine-3-carboxylic acid is a piperidinone derivative primarily recognized for its role as a versatile synthetic intermediate in the development of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors. While direct biological profiling of this compound is not extensively documented in publicly available literature, its structural characteristics suggest a range of potential pharmacological activities. This technical guide aims to explore these potential biological activities by examining structurally analogous compounds and outlining experimental protocols for future investigation. The primary hypothesized activities include GABAergic modulation, muscarinic receptor agonism, and monoamine oxidase (MAO) inhibition. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and related molecules.

Chemical Identity and Known Applications

-

IUPAC Name: this compound

-

CAS Number: 22540-51-8

-

Molecular Formula: C₇H₁₁NO₃

-

Molecular Weight: 157.17 g/mol

-

Synonyms: 1-methyl-6-oxo-3-piperidinecarboxylic acid

As a synthetic intermediate, the carboxylic acid moiety of this compound provides a reactive handle for the formation of amide bonds, making it a valuable building block in peptide synthesis and bioconjugation. Its piperidinone core is a feature found in various bioactive molecules.

Hypothesized Biological Activities and Mechanisms of Action

The potential biological activities of this compound are inferred from the known pharmacology of structurally related compounds.

GABAergic System Modulation

The most compelling hypothesized activity is the inhibition of γ-aminobutyric acid (GABA) reuptake. This is based on its close structural similarity to Arecaidine (1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid), a known GABA reuptake inhibitor[1][2]. Arecaidine is a primary metabolite of arecoline, an alkaloid found in the areca nut[1][3]. By blocking the reuptake of GABA from the synaptic cleft, arecaidine increases the concentration of this inhibitory neurotransmitter, leading to a range of effects on the central nervous system. Given that this compound shares the N-methylated piperidine carboxylic acid core, it is plausible that it could interact with GABA transporters (GATs).

Caption: Hypothesized GABAergic modulation by the target compound.

Muscarinic Receptor Agonism

Derivatives of 1,2,5,6-tetrahydropyridine have been investigated as muscarinic agonists for potential use in neurological disorders such as Alzheimer's disease and schizophrenia[4]. Arecoline itself is a non-selective muscarinic acetylcholine receptor agonist[1][5]. The piperidine scaffold is a common feature in many muscarinic ligands. Therefore, this compound could potentially exhibit agonist or antagonist activity at one or more of the five muscarinic receptor subtypes (M1-M5).

Monoamine Oxidase (MAO) Inhibition

Recent studies have identified tetrahydropyridine derivatives as promising inhibitors of both MAO-A and MAO-B, enzymes critical in the metabolism of monoamine neurotransmitters[6]. MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease. The substituted piperidine ring of this compound presents a structural motif that warrants investigation for MAO inhibitory activity.

Other Potential Activities

The piperidine and piperidinone scaffolds are present in a wide array of pharmacologically active compounds. Broader screening could explore:

-

Anti-inflammatory Effects: Its use as an intermediate for NSAIDs suggests the core structure may contribute to cyclooxygenase inhibition.

-

Anticancer Activity: Quinolone derivatives incorporating a carboxylic acid have demonstrated efficacy against various cancer cell lines.

-

Antimicrobial Properties: Derivatives of nicotinic acid (a pyridine carboxylic acid) have shown antibacterial and antifungal activity[7].

-

Cathepsin K Inhibition: Piperidine-3-carboxamide derivatives have been evaluated as potential treatments for osteoporosis by inhibiting cathepsin K[8].

Quantitative Data of Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes data for structurally analogous compounds to provide a benchmark for potential potency.

| Compound/Derivative Class | Target | Activity Type | Reported Value (IC₅₀/Kᵢ) | Reference |

| Arecaidine | GABA Transporter (GAT1) | Reuptake Inhibition | ~14 µM (Kᵢ) | [Johnston et al., 1976] |

| Tetrahydropyridine Derivatives | MAO-A | Inhibition | 0.40 ± 0.05 µM (IC₅₀) | [6] |

| Tetrahydropyridine Derivatives | MAO-B | Inhibition | 1.01 ± 0.03 µM (IC₅₀) | [6] |

| Piperidine-3-carboxamides | Cathepsin K | Inhibition | 0.08 µM (IC₅₀) | [8] |

| Nicotinic Acid Acylhydrazones | S. aureus ATCC 43300 | Antibacterial (MIC) | 7.81 µg/mL | [7] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the biological activity of this compound.

Caption: Proposed workflow for the biological evaluation of the compound.

GABA Reuptake Inhibition Assay (Radioligand-Based)

-

Objective: To determine if the compound inhibits GABA reuptake via GABA transporters (GATs).

-

Materials:

-

Synaptosomes prepared from rat brain cortex.

-

[³H]GABA (radiolabeled GABA).

-

Krebs-HEPES buffer (pH 7.4).

-

Test compound (this compound) at various concentrations.

-

Known GAT inhibitor (e.g., Tiagabine) as a positive control.

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

-

Protocol:

-

Prepare synaptosomes from rat brain cortex homogenates via differential centrifugation.

-

Pre-incubate synaptosomal aliquots with the test compound or vehicle control for 15 minutes at 37°C in Krebs-HEPES buffer.

-

Initiate the uptake reaction by adding a final concentration of 50 nM [³H]GABA.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify the amount of [³H]GABA taken up by the synaptosomes using a liquid scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound relative to the control and determine the IC₅₀ value.

-

Muscarinic Receptor Binding Assay

-

Objective: To assess the binding affinity of the compound for muscarinic acetylcholine receptors.

-

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2).

-

Radioligand, such as [³H]N-methylscopolamine ([³H]NMS).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Test compound at various concentrations.

-

Known muscarinic ligand (e.g., Atropine) for determining non-specific binding.

-

-

Protocol:

-

In a 96-well plate, combine the cell membranes, the radioligand ([³H]NMS), and either the test compound, buffer (for total binding), or excess atropine (for non-specific binding).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the inhibitory constant (Kᵢ) of the test compound from competitive binding curves.

-

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

-

Objective: To measure the inhibitory activity of the compound against MAO-A and MAO-B isoforms.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine or a fluorometric substrate like Amplex Red reagent).

-

Phosphate buffer (pH 7.4).

-

Test compound at various concentrations.

-

Selective inhibitors for MAO-A (Clorgyline) and MAO-B (L-Deprenyl) as positive controls.

-

A microplate reader (spectrophotometer or fluorometer).

-

-

Protocol:

-

Pre-incubate the MAO-A or MAO-B enzyme with the test compound or vehicle in phosphate buffer for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction (e.g., by adding NaOH if using kynuramine).

-

Measure the product formation. For kynuramine, measure the fluorescence of the product, 4-hydroxyquinoline. For Amplex Red, measure the fluorescence of resorufin.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound represents a molecule with significant, yet underexplored, therapeutic potential. Based on robust evidence from structurally similar compounds, future research should prioritize the investigation of its activity as a GABA reuptake inhibitor, a modulator of muscarinic receptors, and an inhibitor of monoamine oxidase enzymes. The experimental protocols detailed in this guide provide a clear roadmap for the initial biological characterization of this compound. Subsequent structure-activity relationship (SAR) studies, modifying the core scaffold, could lead to the development of novel and potent therapeutic agents for a variety of neurological and other disorders.

Caption: Conceptual framework for SAR studies.

References

- 1. Arecoline - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Bioactive Components of Areca Nut: An Overview of Their Positive Impacts Targeting Different Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Derivatives and Analogs of 1-Methyl-6-oxopiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6-oxopiperidine-3-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds. Its inherent structural features, including a lactam ring and a carboxylic acid moiety, provide ample opportunities for chemical modification to generate derivatives with diverse pharmacological profiles. This technical guide delves into the synthesis, biological activities, and experimental evaluation of derivatives and analogs of this compound, with a particular focus on their potential as anti-inflammatory and antiviral agents. Detailed experimental protocols for both synthesis and biological assays are provided to facilitate further research and development in this promising area.

Core Structure and Physicochemical Properties

This compound is a piperidinone derivative. The carboxylic acid group offers a convenient handle for the synthesis of various derivatives, such as esters and amides, allowing for the modulation of the molecule's physicochemical properties.

Chemical Structure:

Synthesis of Derivatives

The synthesis of derivatives of this compound primarily involves modifications at the carboxylic acid group to form amides and esters. These reactions are typically straightforward and can be achieved using standard organic chemistry techniques.

General Protocol for Amide Synthesis

A common method for synthesizing N-substituted 1-methyl-6-oxopiperidine-3-carboxamides involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Experimental Protocol:

-

Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). The mixture is stirred at room temperature for 30 minutes.

-

Amine Addition: The desired amine (1.2 equivalents) is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired amide derivative.

General Protocol for Ester Synthesis

Esterification of this compound can be accomplished through acid-catalyzed esterification or by conversion to an acyl chloride followed by reaction with an alcohol.

Experimental Protocol (Acid-Catalyzed Esterification):

-

Reaction Setup: A solution of this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol) is prepared.

-

Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The crude ester is then purified by column chromatography.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, most notably as anti-inflammatory and antiviral agents. The piperidinone ring is a known pharmacophore that can contribute to the inhibition of enzymes like cyclooxygenase (COX), while the carboxylic acid or its derivatives can form crucial interactions with the active sites of enzymes such as HIV protease.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1] Derivatives of this compound are being explored as potential COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme Cofactor.

-

Fluorometric Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

-

COX-1 and COX-2 enzymes.

-

Arachidonic Acid (substrate).

-

Test compounds (derivatives of this compound) and a reference inhibitor (e.g., celecoxib) are dissolved in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer, heme, ADHP, and the enzyme (COX-1 or COX-2).

-

Add the test compound or reference inhibitor at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 37°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antiviral Activity: HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus, responsible for cleaving viral polyproteins into functional proteins.[2] Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART). The carboxylic acid moiety of this compound and its derivatives can mimic the peptide substrate and interact with the active site of HIV-1 protease.

Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the cleavage of a fluorescently labeled peptide substrate.

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.

-

Recombinant HIV-1 Protease.

-

FRET peptide substrate.

-

Test compounds and a reference inhibitor (e.g., Darunavir) dissolved in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add the assay buffer and the test compound or reference inhibitor at various concentrations to the wells.

-

Add the HIV-1 protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate solution.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC50 value as described for the COX inhibition assay.

-

Data Presentation

To facilitate comparison, quantitative data for a hypothetical series of 1-methyl-6-oxopiperidine-3-carboxamide derivatives are presented below.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of 1-Methyl-6-oxopiperidine-3-carboxamide Derivatives

| Compound | R-group (Amide Substituent) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 1a | Phenyl | 15.2 | 1.8 | 8.4 |

| 1b | 4-Methoxyphenyl | 12.5 | 0.9 | 13.9 |

| 1c | 4-Chlorophenyl | 18.7 | 2.5 | 7.5 |

| 1d | Benzyl | 25.1 | 5.2 | 4.8 |

| Celecoxib | (Reference) | >100 | 0.05 | >2000 |

Table 2: HIV-1 Protease Inhibitory Activity of this compound Ester Derivatives

| Compound | R-group (Ester) | HIV-1 Protease IC50 (nM) |

| 2a | Methyl | 850 |

| 2b | Ethyl | 720 |

| 2c | Isopropyl | 980 |

| 2d | Benzyl | 450 |

| Darunavir | (Reference) | 0.5 |

Visualizations

Signaling and Experimental Workflows

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Caption: Simplified pathway of COX-mediated inflammation and its inhibition.

Caption: Role of HIV-1 protease in viral maturation and its inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with their potential to interact with key biological targets such as COX enzymes and HIV-1 protease, makes this an attractive area for further investigation. Future research should focus on expanding the library of derivatives to establish comprehensive structure-activity relationships (SAR). This will involve the synthesis of a wider range of amides and esters with diverse substituents to probe the chemical space around the core scaffold. Furthermore, computational modeling and docking studies can be employed to guide the design of more potent and selective inhibitors. The development of derivatives with improved pharmacokinetic profiles will also be crucial for their translation into clinically viable drug candidates.

References

A Technical Guide to 1-Methyl-6-oxopiperidine-3-carboxylic acid: Commercial Availability and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 22540-51-8), a key heterocyclic building block in pharmaceutical research. This document details its commercial availability from various suppliers and outlines a feasible synthetic pathway for its laboratory-scale preparation. The information is presented to assist researchers and drug development professionals in sourcing and utilizing this compound for their scientific endeavors.

Commercial Availability

This compound is available from several chemical suppliers, catering primarily to research and development quantities. The commercial landscape for this compound is characterized by a range of purities and available quantities, making it accessible for initial screening and synthetic applications. Below is a summary of known suppliers and their product offerings.

| Supplier | Product/Catalog Number | Purity | Quantity | CAS Number |

| ChemShuttle | CS-0078747 | >95% | 250mg, 1g, 5g | 22540-51-8 |

| Alfa Chemistry | AC-22540518 | 97% | Inquire | 22540-51-8 |

| Reagentia | R00CBX7 | Inquire | 250mg | 22540-51-8 |

| Fisher Scientific | PI78440 (Pharmablock) | Inquire | 25mg | 22540-51-8 |

| Enamine | EN300-21844 | >95% | 1g, 5g | 22540-51-8 |

Physicochemical Properties

This piperidinone derivative is typically a white crystalline powder with a molecular weight of approximately 169.17 g/mol .[1] It exhibits good solubility in water and polar organic solvents.[1] The compound is generally stable under ambient conditions.[1]

Applications in Research

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the carboxylic acid functional group allows for the formation of amide bonds, making it a useful scaffold for creating libraries of compounds for biological screening.

Synthetic Pathway

The proposed synthesis starts from the Michael addition of methylamine to two equivalents of a suitable acrylate ester, followed by a Dieckmann condensation to form the 6-oxopiperidine ring system. The final step would involve the hydrolysis of the resulting ester to yield the target carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of Diethyl 3,3'-(methylazanediyl)dipropanoate

-

To a solution of methylamine (1 equivalent) in a suitable solvent such as ethanol, add diethyl maleate (2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield diethyl 3,3'-(methylazanediyl)dipropanoate.

Step 2: Synthesis of Ethyl 1-methyl-6-oxopiperidine-3-carboxylate

-

Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

To this solution, add diethyl 3,3'-(methylazanediyl)dipropanoate (1 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the formation of the cyclized product by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 1-methyl-6-oxopiperidine-3-carboxylate.

-

Purify the product by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the purified ethyl 1-methyl-6-oxopiperidine-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2-3 equivalents), to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with a strong acid (e.g., hydrochloric acid).

-

The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent.

-

Dry the organic extracts, filter, and remove the solvent to yield the final product, this compound.

-

The product can be further purified by recrystallization if necessary.

Caption: Logical workflow for acquiring the target compound.

References

Characterizing 1-Methyl-6-oxopiperidine-3-carboxylic Acid: A Technical Guide to Solubility and Stability Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of 1-Methyl-6-oxopiperidine-3-carboxylic acid, a versatile intermediate in pharmaceutical synthesis.[1] Due to its piperidinone structure, this compound holds potential for use in the development of various therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors.[1] A thorough understanding of its physicochemical properties, such as solubility and stability in various solvent systems, is critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.

While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the standardized experimental protocols to generate this crucial information. The following sections detail the necessary procedures for determining solubility and stability profiles, presenting data in a clear and comparative format, and visualizing the experimental workflows.

Solubility Profile of this compound

This compound is reported to have good solubility in water and polar organic solvents.[1] However, quantitative assessment across a range of pharmaceutically relevant solvents is essential for pre-formulation and formulation activities.

Quantitative Solubility Data

The following table serves as a template for recording experimentally determined solubility data for this compound in various solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | HPLC-UV | ||

| Water | 37 | HPLC-UV | ||